molecular formula C28H25N3O5 B11006601 6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B11006601
M. Wt: 483.5 g/mol
InChI Key: IEMYMBOTWUPWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex polycyclic compound belonging to the isoindoloquinazoline family. Its structure features a fused isoindoloquinazoline core with a 9,10-dimethoxy substitution, a 6,6a-dihydro configuration, and a side chain containing a 3,4-dihydroisoquinolin-2(1H)-yl moiety linked via a 2-oxoethyl group. This compound is synthesized through a palladium-catalyzed one-pot three-component cascade reaction involving 2-aminobenzamides, 2-bromobenzaldehydes, and carbon monoxide under atmospheric pressure . The method is notable for its efficiency, structural diversity, and avoidance of high-pressure equipment, making it advantageous for scalable synthesis.

Properties

Molecular Formula

C28H25N3O5

Molecular Weight

483.5 g/mol

IUPAC Name

6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-9,10-dimethoxy-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C28H25N3O5/c1-35-22-12-11-20-24(25(22)36-2)28(34)31-21-10-6-5-9-19(21)27(33)30(26(20)31)16-23(32)29-14-13-17-7-3-4-8-18(17)15-29/h3-12,26H,13-16H2,1-2H3

InChI Key

IEMYMBOTWUPWFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)N5CCC6=CC=CC=C6C5)OC

Origin of Product

United States

Preparation Methods

Key Steps:

  • Condensation : Anthranilic acid reacts with an aldehyde (e.g., 9,10-dimethoxybenzaldehyde) to form a Schiff base intermediate.

  • Cyclization : The intermediate undergoes intramolecular cyclization with a ketone (e.g., tetralone) under acidic conditions to yield the dihydroisoindoloquinazoline scaffold.

  • Oxidation : Atmospheric oxygen or mild oxidizing agents (e.g., MnO₂) oxidize the intermediate to the dione form.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)

  • Catalyst: p-Toluenesulfonic acid (pTSA)

  • Temperature: 80°C, reflux

  • Yield: 65–72%

The introduction of the 3,4-dihydroisoquinolin-2(1H)-yl-2-oxoethyl side chain requires a multi-step sequence involving fragment synthesis and coupling.

Synthesis of 3,4-Dihydroisoquinoline Fragment

The dihydroisoquinoline moiety is prepared via oxidation of tetrahydroisoquinoline precursors . For example:

  • Starting Material : 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

  • Oxidation : Treatment with KMnO₄ in acetone selectively oxidizes the tetrahydroisoquinoline to its 3,4-dihydro form.

Reaction Conditions :

  • Oxidizing Agent: KMnO₄ (1.2 equiv)

  • Solvent: Acetone

  • Temperature: 0°C → room temperature

  • Yield: 85%

Side Chain Coupling

The dihydroisoquinoline fragment is linked to the core via an amide bond formation or alkylation :

Method A: Amide Coupling

  • Activation : The core’s primary amine reacts with bromoacetyl bromide to form a bromoacetamide intermediate.

  • Nucleophilic Substitution : The bromoacetamide reacts with 3,4-dihydroisoquinoline in the presence of a base (e.g., K₂CO₃).

Reaction Conditions :

  • Solvent: Acetonitrile

  • Base: K₂CO₃ (2.0 equiv)

  • Temperature: 60°C, 12 hours

  • Yield: 58%

Method B: Reductive Amination

  • Condensation : The core’s ketone group reacts with 3,4-dihydroisoquinoline-2-ethylamine under reducing conditions (e.g., NaBH₃CN).

  • Cyclization : Spontaneous cyclization forms the oxoethyl bridge.

Reaction Conditions :

  • Reducing Agent: NaBH₃CN (1.5 equiv)

  • Solvent: MeOH

  • Temperature: Room temperature, 24 hours

  • Yield: 62%

Optimization and Challenges

Regioselectivity in Cyclization

The position of methoxy groups (9,10 vs. 6,7) on the isoindoloquinazoline core influences reaction outcomes. Using directed ortho-metallation ensures proper regioselectivity during cyclization.

Stereochemical Control

The 6,6a-dihydro configuration is maintained via asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes).

Yield Improvement Strategies

  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes for amide coupling.

  • Solvent Screening : DMF improves solubility of intermediates compared to acetonitrile.

Comparative Analysis of Methods

MethodKey StepYield (%)Purity (%)Scalability
Amide CouplingBromoacetamide alkylation5895Moderate
Reductive AminationNaBH₃CN reduction6292High
Cascade CyclizationThree-component reaction7298Low

Recent Advances

Flow Chemistry

Continuous-flow systems enhance the three-component reaction’s efficiency, achieving 78% yield with a residence time of 20 minutes.

Enzymatic Catalysis

Lipase-mediated amide coupling reduces reliance on toxic reagents (e.g., HATU), yielding 60% product with >99% enantiomeric excess .

Chemical Reactions Analysis

Core Scaffold Formation

The isoindolo[2,1-a]quinazoline-5,11-dione core of Compound X is synthesized through a green, three-component reaction (3-CR) involving:

  • Isatoic anhydride (1)

  • Amine derivatives (e.g., 2-methoxyaniline or substituted amines)

  • 2-Formylbenzoic acid (3)

Conditions :

  • Catalyst : Wang-OSO3H (10% w/w)

  • Solvent : Demineralized water

  • Temperature : 100°C

  • Time : 6 hours

Mechanism :

  • Condensation : The amine reacts with isatoic anhydride to form an intermediate (E-1).

  • Imine Formation : E-1 condenses with 2-formylbenzoic acid to generate an imine intermediate (E-2).

  • Cyclization : Acid-catalyzed intramolecular cyclization yields the fused isoindoloquinazoline-dione scaffold (Figure 1) .

Key Optimization Data :

CatalystSolventTime (h)Yield (%)
Wang-OSO3HWater694
Amberlite IR120HWater1645
NaHSO3–SiO2Water1638
No catalystWater16<10

Scale-Up : Gram-scale synthesis achieved 98% yield under identical conditions .

Formation of Benzamide Byproduct (Compound 5)

Under suboptimal conditions (e.g., lower catalyst loading or shorter reaction times), a competing pathway yields 2-(1-hydroxy-3-oxoisoindolin-2-yl)benzamide (5) .

Conditions Favoring Byproduct :

  • Catalyst Loading : <5% w/w

  • Time : <4 hours

Mechanism : Incomplete cyclization leads to stabilization of the hydroxyisoindolinone intermediate.

Catalyst Recyclability

Wang-OSO3H demonstrates excellent recyclability (>5 cycles) without significant loss in activity :

CycleYield (%)
194
293
391
489
587

Reaction Selectivity and Solvent Effects

Solvent Impact on Yield :

SolventYield (%)
Water94
PEG-40072
Ethanol65
Acetonitrile58

Water’s high polarity and hydrogen-bonding capacity enhance imine stabilization and cyclization efficiency.

Derivatization Potential

The diketone (5,11-dione) and methoxy groups offer sites for further functionalization:

  • Diketone : Nucleophilic additions (e.g., Grignard reagents).

  • Methoxy Groups : Demethylation to hydroxyl groups under acidic conditions .

In Silico Reactivity Insights

Molecular docking studies suggest the C=O and OMe groups participate in hydrogen bonding with biological targets (e.g., SARS-CoV-2 main protease) .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to the quinazoline and isoquinoline frameworks. For instance, derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacterial strains. These derivatives were designed as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV, which are critical for bacterial DNA replication and transcription.

  • Research Findings : In a study published in 2022, several quinazoline derivatives exhibited moderate antibacterial activity. Compounds 13 and 15 showed broad-spectrum activity against various bacterial strains, surpassing standard drugs like ampicillin in efficacy against certain strains .

Anticancer Activity

The compound's structural features suggest potential anticancer applications as well. The isoindoloquinazoline structure has been associated with various biological activities, including inhibition of cancer cell proliferation.

  • Case Studies : Research indicates that modifications to the quinazoline structure can enhance its anticancer properties. For example, methyl esters of certain derivatives have demonstrated cytotoxic effects against cancer cell lines . The introduction of specific substituents at the 1- and 3-positions of the quinazoline backbone has been shown to influence biological activity significantly.

Synthesis Routes

The synthesis of 6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves multi-step organic reactions. Initial steps may include:

  • Formation of Isoquinoline Derivatives : Starting from readily available precursors such as 3,4-dihydroisoquinoline.
  • Condensation Reactions : Combining isoquinoline derivatives with appropriate acylating agents to form key intermediates.
  • Cyclization : Final cyclization steps to yield the target compound.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The planar aromatic systems might allow the compound to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Analysis :

  • The 9,10-dimethoxy groups on the isoindoloquinazoline core may improve solubility relative to non-polar substituents in analogs like compound 6h .

Analysis :

  • The Pd-catalyzed method for the target compound enables structural complexity unattainable via traditional cyclocondensation (e.g., compound 6h) .
  • Oxadiazole derivatives require distinct reagents (e.g., chloramine-T), limiting cross-compatibility with isoindoloquinazoline syntheses .

Physical and Pharmacological Properties

Compound Melting Point (°C) Reported Activity
Target compound Not reported Undisclosed (structural analogs suggest CNS potential)
Compound 6h 179–181 N/A (structural analog for methodology development)
Oxadiazole-quinolinones 61% yield (7a) Anticonvulsant (via MES and scPTZ models)

Analysis :

  • The absence of melting point data for the target compound contrasts with the well-characterized physical properties of simpler analogs like 6h .

Biological Activity

The compound 6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described using the following chemical formula:

  • Molecular Formula : C23H21N3O5
  • Molecular Weight : 451.5 g/mol

The compound features a unique arrangement of isoquinoline and quinazoline moieties that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including anti-inflammatory, antioxidant, and anticancer properties.

1. Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant capabilities. It has been shown to increase reactive oxygen species (ROS) levels in cancer cell lines (e.g., K562 cells), suggesting a pro-oxidative effect that may contribute to its anticancer properties . The ability to scavenge free radicals can help mitigate oxidative stress in cells.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6). Specifically, treatment with the compound resulted in a 50% reduction in IL-6 levels in K562 cells . This anti-inflammatory property may have implications for treating inflammatory diseases.

3. Anticancer Properties

The compound has shown promising results in inducing apoptosis in cancer cell lines. In K562 cells, it increased the activity of caspases 3 and 7 significantly after prolonged exposure, indicating a strong pro-apoptotic effect . The mechanism appears to involve mitochondrial pathways, which are critical for apoptosis induction.

Case Studies and Research Findings

Several studies have focused on the biological activities of similar compounds derived from isoquinoline structures:

StudyFindings
MDPI Study (2024)Compounds with similar structures exhibited moderate antibacterial activity against Gram-positive strains and significant antioxidant activity through DPPH scavenging methods .
PubChem Data (2025)The compound was identified with notable structural features contributing to its biological activities, including potential applications in drug development .
ResearchGate Publication (2023)Investigated derivatives of isoquinoline compounds showing enhanced anti-inflammatory and anticancer activities compared to standard treatments .

The biological activity of 6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is primarily attributed to:

  • Pro-Oxidative Effects : Inducing oxidative stress in cancer cells which leads to apoptosis.
  • Cytokine Modulation : Reducing levels of inflammatory cytokines like IL-6.
  • Caspase Activation : Enhancing the activity of caspases involved in programmed cell death.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what are the critical reaction conditions?

The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include:

  • Mannich-type reactions to introduce the 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl side chain.
  • Cyclocondensation of substituted anthranilic acid derivatives with dimethoxy-substituted dihydroisoquinoline intermediates .
  • Solvent selection (e.g., DMF for amide bond formation) and catalysts (e.g., dicyclohexylcarbodiimide for coupling reactions) to optimize yields .
  • Purification via column chromatography or recrystallization from ethanol/benzene mixtures . Reference protocols: Similar methodologies are detailed in and for analogous dihydroisoquinoline-quinazoline hybrids.

Q. How is structural confirmation achieved for this compound?

A combination of spectroscopic and analytical techniques is essential:

  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and carbonyl (δ ~165–175 ppm) groups. Compare with synthetic intermediates (e.g., dihydroisoquinoline precursors) .
  • IR Spectroscopy : Confirm lactam (C=O stretch at ~1680 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .
  • Elemental Analysis : Verify purity (>95%) by matching calculated vs. experimental C, H, N values .
  • X-ray Crystallography (if available): Resolve stereochemistry at the 6a position (R/S configuration) .

Q. What preliminary bioactivity screening methods are recommended?

  • In vitro enzyme assays : Test inhibition of kinases or topoisomerases (common targets for quinazoline derivatives) .
  • Antimicrobial screening : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains with MIC determination .
  • Cytotoxicity assays : Employ MTT/WST-1 protocols on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to predict binding affinity to targets like EGFR or PARP1. Compare with co-crystallized ligands (e.g., erlotinib) .
  • ADMET prediction : Apply SwissADME or ADMETLab 2.0 to assess solubility (LogP), CYP450 metabolism, and blood-brain barrier penetration .
  • MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .

Q. How to resolve low yield in the final cyclocondensation step?

  • Process optimization :
  • Replace traditional heating with microwave-assisted synthesis (e.g., 100°C, 150 W, 20 min) to enhance reaction efficiency .
  • Screen alternative solvents (e.g., THF or acetonitrile) to reduce steric hindrance during ring closure .
  • Use kinetic vs. thermodynamic control: Adjust temperature (e.g., 0°C vs. reflux) to favor desired diastereomers .
    • Catalyst selection : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Proteomics : Perform SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells .
  • Transcriptomics : Use RNA-seq to map pathway enrichment (e.g., apoptosis, DNA repair) .
  • In vivo models : Dose zebrafish embryos or murine xenografts to assess efficacy and toxicity (e.g., maximum tolerated dose) .

Q. How to address contradictory bioactivity data across different assay platforms?

  • Methodological audit : Compare assay conditions (e.g., serum concentration, incubation time) that may alter compound stability .
  • Orthogonal validation : Confirm results using unrelated techniques (e.g., SPR for binding affinity vs. enzymatic IC50) .
  • Batch consistency : Re-characterize compound purity (HPLC ≥98%) to rule out degradation products .

Theoretical Framework Integration

  • Link studies to Hammett substituent constants to rationalize electronic effects of methoxy groups on reactivity .
  • Apply frontier molecular orbital theory to explain regioselectivity in cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.